molecular formula C10H15N3O3S2 B2481957 ethyl 2-({1-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]ethyl}sulfanyl)acetate CAS No. 394233-45-5

ethyl 2-({1-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]ethyl}sulfanyl)acetate

Cat. No.: B2481957
CAS No.: 394233-45-5
M. Wt: 289.37
InChI Key: MCRFTYBBTHOWOB-UHFFFAOYSA-N
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Description

Ethyl 2-({1-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]ethyl}sulfanyl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({1-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]ethyl}sulfanyl)acetate typically involves multiple steps. One common method includes the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then treated with a suitable thiol reagent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({1-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]ethyl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Ethyl 2-({1-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]ethyl}sulfanyl)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-({1-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]ethyl}sulfanyl)propanoate
  • Methyl 2-({1-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]ethyl}sulfanyl)acetate
  • Ethyl 2-({1-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]ethyl}sulfanyl)butanoate

Uniqueness

This compound is unique due to its specific ester and thiadiazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S2/c1-4-16-8(14)5-17-6(2)9(15)11-10-13-12-7(3)18-10/h6H,4-5H2,1-3H3,(H,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRFTYBBTHOWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(C)C(=O)NC1=NN=C(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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